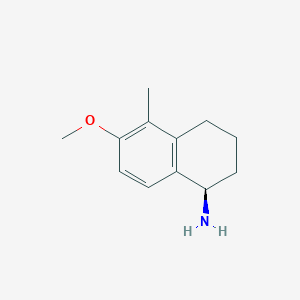
(R)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-6-Méthoxy-5-méthyl-1,2,3,4-tétrahydronaphtalén-1-amine est un composé amine chiral avec une structure unique qui comprend un groupe méthoxy et un groupe méthyle attaché à un squelette de tétrahydronaphtalène
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (R)-6-Méthoxy-5-méthyl-1,2,3,4-tétrahydronaphtalén-1-amine implique généralement les étapes suivantes :
Matière première : La synthèse commence avec un précurseur approprié, tel que le 6-méthoxy-5-méthyl-1,2,3,4-tétrahydronaphtalène.
Résolution chirale : Le précurseur subit une résolution chirale pour obtenir l’énantiomère (R). Cela peut être réalisé en utilisant des catalyseurs chiraux ou des auxiliaires chiraux.
Amination : L’intermédiaire résolu est ensuite soumis à des réactions d’amination, souvent en utilisant des réactifs comme l’ammoniac ou des amines dans des conditions spécifiques pour introduire le groupe amine.
Méthodes de production industrielle
La production industrielle de (R)-6-Méthoxy-5-méthyl-1,2,3,4-tétrahydronaphtalén-1-amine peut impliquer des techniques de résolution chirale à grande échelle et des procédés d’amination optimisés pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et la séparation chirale automatisée peuvent être utilisées pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, généralement en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation des cétones ou aldéhydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium, convertissant le composé en diverses formes réduites.
Substitution : Les groupes méthoxy et méthyle peuvent participer à des réactions de substitution, où ils sont remplacés par d’autres groupes fonctionnels en utilisant des réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium aluminium dans l’éther anhydre.
Substitution : Halogènes (par exemple, le brome) en présence d’un catalyseur.
Principaux produits
Oxydation : Formation de cétones ou d’aldéhydes.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés halogénés ou d’autres produits substitués.
Applications de la recherche scientifique
Chimie
En chimie, (R)-6-Méthoxy-5-méthyl-1,2,3,4-tétrahydronaphtalén-1-amine est utilisé comme bloc de construction chiral pour la synthèse de molécules organiques complexes.
Biologie
En recherche biologique, ce composé est étudié pour ses interactions potentielles avec les macromolécules biologiques. Il peut servir de ligand dans des études de liaison ou de précurseur pour la synthèse de composés biologiquement actifs.
Médecine
En chimie médicinale, (R)-6-Méthoxy-5-méthyl-1,2,3,4-tétrahydronaphtalén-1-amine est exploré pour ses propriétés thérapeutiques potentielles. Il peut être étudié comme candidat pour le développement de médicaments, en particulier dans le traitement des troubles neurologiques ou comme intermédiaire dans la synthèse d’agents pharmaceutiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques spécialisés et de matériaux avancés. Sa nature chirale le rend précieux dans la synthèse de substances énantiomériquement pures pour diverses applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a chiral building block for the synthesis of complex organic molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders or as an intermediate in the synthesis of pharmaceutical agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its chiral nature makes it valuable in the synthesis of enantiomerically pure substances for various applications.
Mécanisme D'action
Le mécanisme d’action de (R)-6-Méthoxy-5-méthyl-1,2,3,4-tétrahydronaphtalén-1-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et déclenchant des voies de signalisation en aval. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et du contexte dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-6-Méthoxy-5-méthyl-1,2,3,4-tétrahydronaphtalén-1-amine : L’énantiomère du composé, avec des propriétés chimiques similaires mais une activité biologique différente.
6-Méthoxy-5-méthyl-1,2,3,4-tétrahydronaphtalén-1-ol : Un composé apparenté avec un groupe hydroxyle au lieu d’un groupe amine.
5-Méthyl-1,2,3,4-tétrahydronaphtalén-1-amine : Un composé similaire dépourvu du groupe méthoxy.
Unicité
(R)-6-Méthoxy-5-méthyl-1,2,3,4-tétrahydronaphtalén-1-amine est unique en raison de sa configuration chirale spécifique et de la présence de groupes méthoxy et méthyle. Cette combinaison de caractéristiques confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(1R)-6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-9-4-3-5-11(13)10(9)6-7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3/t11-/m1/s1 |
Clé InChI |
YRUZJZCEYFBQMM-LLVKDONJSA-N |
SMILES isomérique |
CC1=C(C=CC2=C1CCC[C@H]2N)OC |
SMILES canonique |
CC1=C(C=CC2=C1CCCC2N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[cyclopropane-1,9'-fluorene]](/img/structure/B11903436.png)


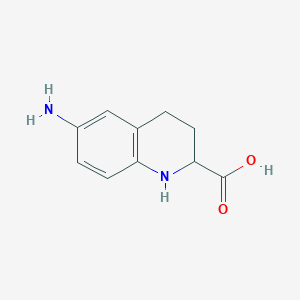
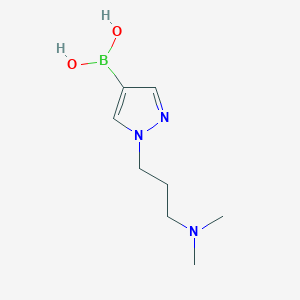

![4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B11903481.png)


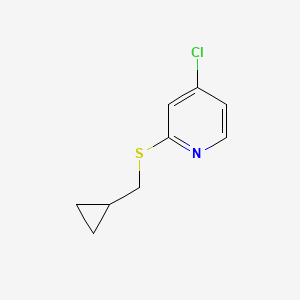
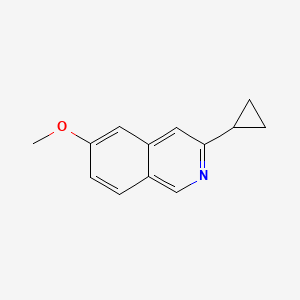
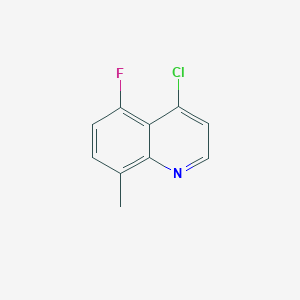

![1,3-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B11903516.png)
